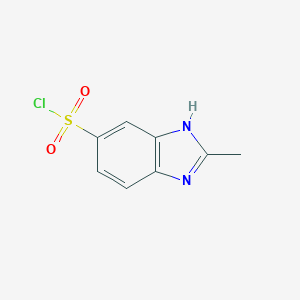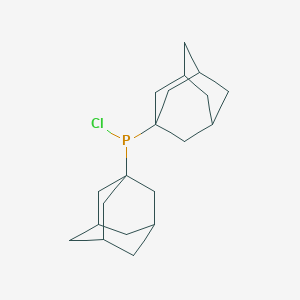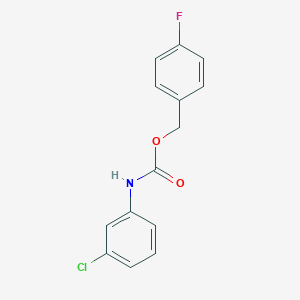
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FCPC and is a carbamate derivative of 4-fluorobenzyl chloride and 3-chloroaniline.
科学的研究の応用
FCPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, FCPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, FCPC has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and fungi. It has also been studied for its potential use as a plant growth regulator.
In materials science, FCPC has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and liquid crystals.
作用機序
The mechanism of action of FCPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, FCPC has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
生化学的および生理学的効果
FCPC has been found to exhibit various biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of FCPC is its versatility in various fields. It can be used as a starting material for the synthesis of various compounds, and it exhibits a wide range of biological activities. However, one of the limitations of FCPC is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of FCPC. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the structure-activity relationship of FCPC and its derivatives to identify compounds with improved biological activities. Additionally, the potential use of FCPC as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases should be further explored.
合成法
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then treated with a carbamate reagent such as di-tert-butyl dicarbonate (Boc2O) or 1,1'-carbonyldiimidazole (CDI) to obtain FCPC.
特性
CAS番号 |
198879-51-5 |
|---|---|
製品名 |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC名 |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-2-1-3-13(8-11)17-14(18)19-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H,17,18) |
InChIキー |
FIPUMWZKVXFALF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
同義語 |
Carbamic acid, (3-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



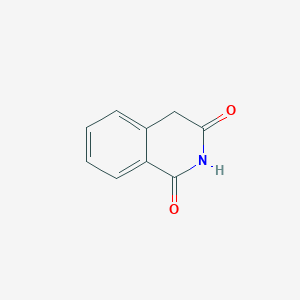
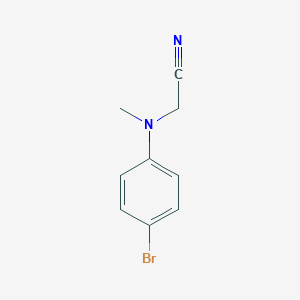
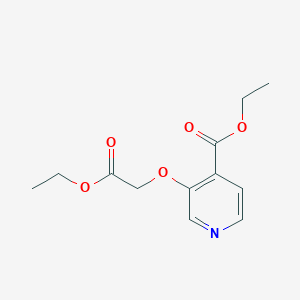
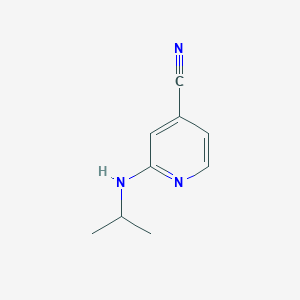
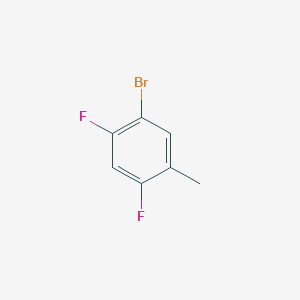
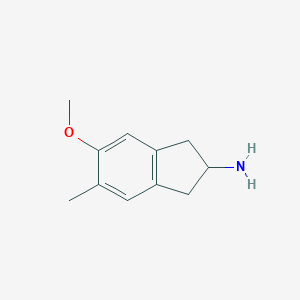
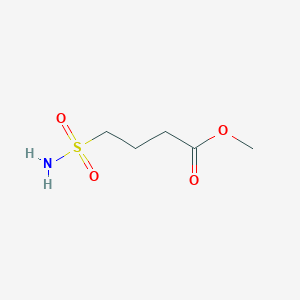
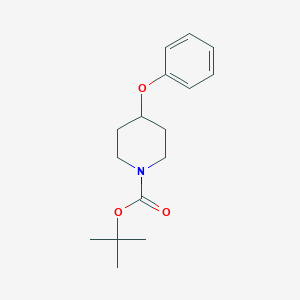
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

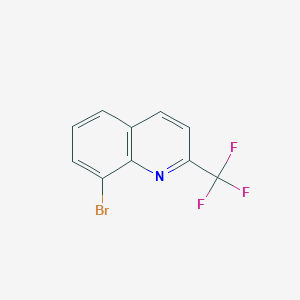
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
